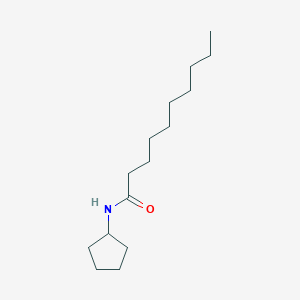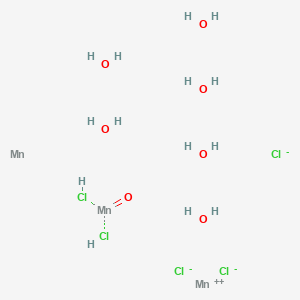
Manganese(2+) manganese(1+) dichloro(oxo)manganese hexahydrate trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) chloride dihydrate is an inorganic compound with the chemical formula MnCl₂·2H₂O. It is a pink solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese(II) chloride dihydrate can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction is as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for the production of chlorine .
Industrial Production Methods: In industrial settings, manganese(II) chloride dihydrate is produced by neutralizing the resulting solution with manganese(II) carbonate to selectively precipitate iron salts, which are common impurities in manganese dioxide .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese(II) chloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese(II) chloride can be oxidized to manganese(IV) oxide using hydrogen peroxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]
Reduction: It can be reduced by reacting with sodium cyclopentadienide in tetrahydrofuran to form manganocene: [ \text{MnCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Mn(C}_5\text{H}_5)_2 + 2 \text{NaCl} ]
Major Products: The major products formed from these reactions include manganese(IV) oxide and manganocene .
Applications De Recherche Scientifique
Manganese(II) chloride dihydrate has a wide range of applications in scientific research:
Mécanisme D'action
Manganese(II) chloride dihydrate exerts its effects through its role as a Lewis acid. In aqueous solutions, it forms the metal aquo complex [Mn(H₂O)₆]²⁺, which can interact with various biological molecules and participate in redox reactions. This interaction is crucial for its role in enzyme catalysis and other biochemical processes .
Comparaison Avec Des Composés Similaires
- Manganese(II) fluoride (MnF₂)
- Manganese(II) bromide (MnBr₂)
- Manganese(II) iodide (MnI₂)
- Chromium(II) chloride (CrCl₂)
- Iron(II) chloride (FeCl₂)
Uniqueness: Manganese(II) chloride dihydrate is unique due to its high solubility in water and its ability to form various coordination complexes. Its pink color is characteristic of high-spin d⁵ transition metal complexes, distinguishing it from other manganese halides .
Propriétés
Formule moléculaire |
Cl5H14Mn3O7- |
|---|---|
Poids moléculaire |
468.2 g/mol |
Nom IUPAC |
manganese;manganese(2+);oxomanganese;trichloride;hexahydrate;dihydrochloride |
InChI |
InChI=1S/5ClH.3Mn.6H2O.O/h5*1H;;;;6*1H2;/q;;;;;;;+2;;;;;;;/p-3 |
Clé InChI |
DLOASENRTVVHKY-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.O=[Mn].Cl.Cl.[Cl-].[Cl-].[Cl-].[Mn].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


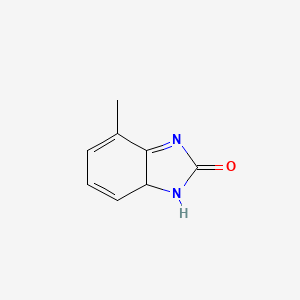
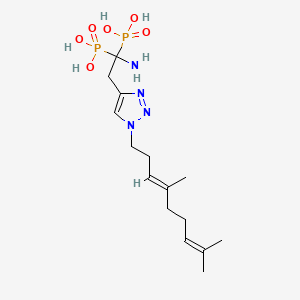
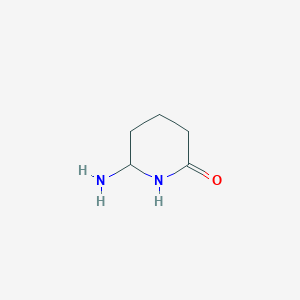
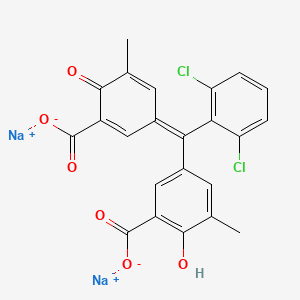
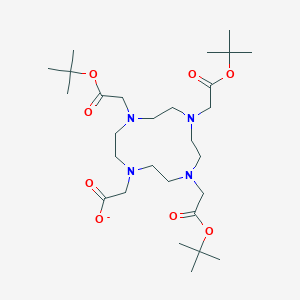
methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
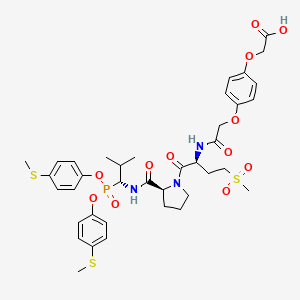
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
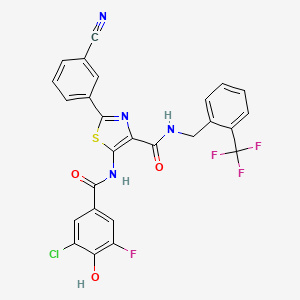


![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
